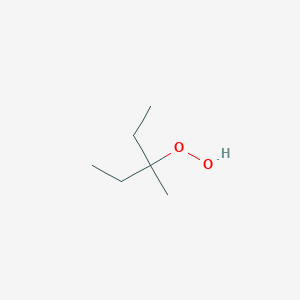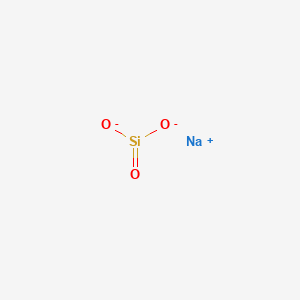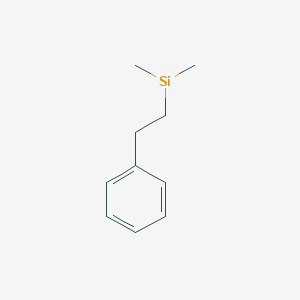
Dimethylphenethylsilane
Overview
Description
Dimethylphenethylsilane is a chemical compound with the linear formula C6H5CH2CH2SiH(CH3)2 . It has a molecular weight of 164.32 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of Dimethylphenethylsilane is represented by the linear formula C6H5CH2CH2SiH(CH3)2 . The molecule consists of a phenethyl group (C6H5CH2CH2) attached to a silicon atom, which is further bonded to a hydrogen atom and two methyl groups (CH3)^ .Physical And Chemical Properties Analysis
Dimethylphenethylsilane is a colorless liquid with a refractive index of n20/D 1.494 (lit.) . It has a boiling point of 83 °C/11 mmHg (lit.) and a density of 0.869 g/mL at 25 °C (lit.) .Scientific Research Applications
Deoxygenation of Amine N-oxides
Dimethylphenylsilane has been used as a reducing agent in the deoxygenation of aromatic and aliphatic amine N-oxides. This process is facilitated by gold nanoparticles supported on carbon nanotubes. The method features low catalyst loading, good turnover number (TON) and turnover frequency (TOF) values, and the recyclability of the catalyst, making it an efficient and eco-friendly approach in organic synthesis (Donck et al., 2015).
Synthesis of Silyl Complexes
In the field of inorganic chemistry, dimethylphenylsilane reacts with compounds such as RhCl and I rHCl to produce saturated d(6)-compounds. These reactions have led to the development of various silyl derivatives, which are useful in synthesizing other chemical compounds. This research contributes to the understanding of the chemical behavior of silyl compounds (Esteruelas et al., 2013).
Corrosion Inhibition
Dimethylphenethylsilane derivatives have been studied for their corrosion inhibition properties. These compounds have demonstrated effectiveness in protecting mild steel in acidic solutions, such as HCl. The research highlights the potential of these compounds in industrial applications where corrosion resistance is crucial (Chafiq et al., 2020).
Gas Chromatography
In analytical chemistry, dimethylphenylsilane-based polymers are characterized for their use as stationary phases in gas chromatography. These polymers are analyzed for their microstructure, molecular weight, and other properties, which are essential for their performance in separating chemical mixtures (Mayer et al., 1999).
Hydrosilylation of Aldehydes and Ketones
Dimethylphenylsilane is used in the hydrosilylation of aldehydes and ketones, a significant reaction in organic chemistry. This process allows for the formation of silyl ethers, which are valuable intermediates in various chemical syntheses (Gol'dberg et al., 1989).
Anionic Polymerization
In polymer science, dimethylphenethylsilane is involved in anionic polymerization processes. These polymerizations result in polymers with unique structures and properties, expanding the possibilities in material science (Oku et al., 1992).
properties
InChI |
InChI=1S/C10H15Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKFJYJJRJYRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631158 | |
| Record name | Dimethyl(2-phenylethyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphenethylsilane | |
CAS RN |
17873-13-1 | |
| Record name | Dimethyl(2-phenylethyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



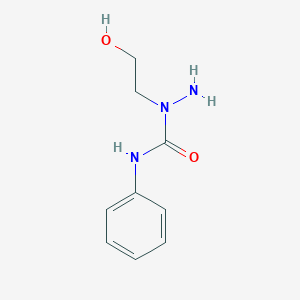
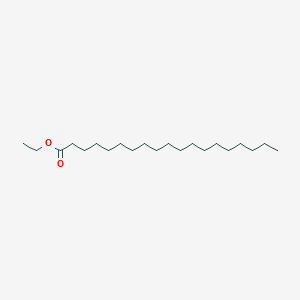
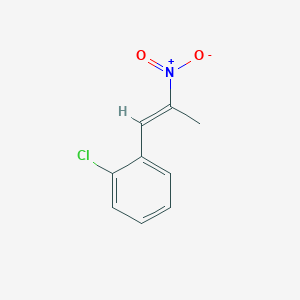
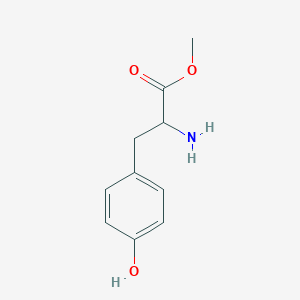
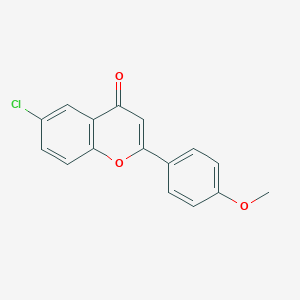
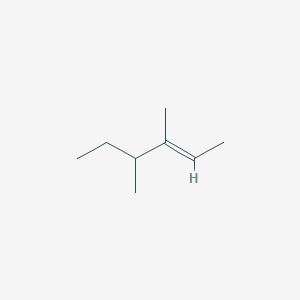
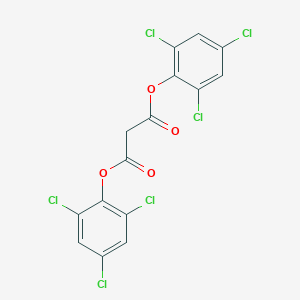
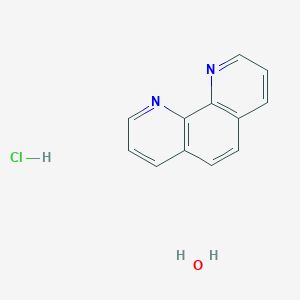
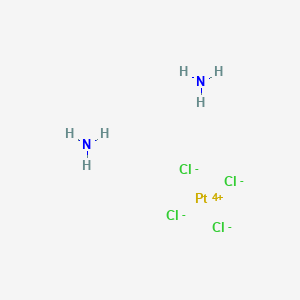
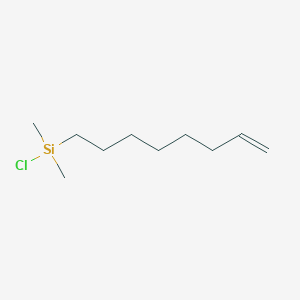
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
